molecular formula C20H18ClN3O4S B11384080 Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11384080
M. Wt: 431.9 g/mol
InChI Key: FLYNJWRSQKJCJV-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of pyridazinone and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinated solvents, strong bases, and coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-({[1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring .

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H18ClN3O4S/c1-4-28-20(27)16-11(2)12(3)29-19(16)22-18(26)17-15(25)9-10-24(23-17)14-7-5-13(21)6-8-14/h5-10H,4H2,1-3H3,(H,22,26)

InChI Key

FLYNJWRSQKJCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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